molecular formula C7H6N4O3S2 B1359451 3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole-5-carboxylic acid CAS No. 1119450-92-8

3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole-5-carboxylic acid

Cat. No.: B1359451
CAS No.: 1119450-92-8
M. Wt: 258.3 g/mol
InChI Key: OHZRLHPWMKQTPJ-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The compound 3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole-5-carboxylic acid (CAS: 1119450-92-8) emerged as part of broader efforts to synthesize heterocyclic hybrids with enhanced pharmacological potential. While its exact discovery timeline remains undocumented in public literature, its structural framework aligns with synthetic strategies developed for 1,2,4-oxadiazole derivatives in the early 21st century. The compound’s synthesis typically involves coupling reactions between thiadiazole-thiol intermediates and oxadiazole precursors, as evidenced by protocols involving microwave irradiation or superbase-mediated cyclization. Its characterization, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) data, confirms its identity as a fused heterocyclic system.

Significance in Heterocyclic Chemistry

This compound exemplifies the strategic fusion of two pharmacologically significant heterocycles:

  • 1,3,4-Thiadiazole : Known for sulfur-driven lipophilicity and hydrogen-bonding capacity, this moiety enhances membrane permeability and target binding.
  • 1,2,4-Oxadiazole : Valued for metabolic stability and bioisosteric replacement potential, it mimics ester or amide functionalities while resisting enzymatic degradation.

The hybrid structure leverages synergistic electronic effects, where the electron-withdrawing oxadiazole ring stabilizes the thiadiazole-thioether linkage, enabling diverse reactivity (e.g., nucleophilic substitution at the methylene bridge). Such hybrids are prioritized in antimicrobial and anticancer drug discovery due to their balanced solubility and bioavailability.

Table 1: Key Physicochemical Properties

Property Value Source
Molecular Formula C₇H₆N₄O₃S₂
Molecular Weight 258.28 g/mol
Melting Point Not reported
Boiling Point 523.8±60.0 °C (predicted)
Density 1.7±0.1 g/cm³
Solubility Moderate in polar solvents

Overview of Thiadiazole-Oxadiazole Hybrid Compounds

Thiadiazole-oxadiazole hybrids represent a growing subclass of heterocyclic therapeutics. Their design often targets:

  • Antimicrobial Activity : Hybrids disrupt microbial cell wall synthesis or enzyme function (e.g., lanosterol demethylase in fungi).
  • Anticancer Potential : Derivatives inhibit tubulin polymerization or DNA replication pathways.
  • Structural Versatility : Substituents on both rings modulate electronic properties and target selectivity. For example, nitro or halogen groups enhance antibacterial potency, while carboxylic acid moieties improve solubility.

Table 2: Representative Thiadiazole-Oxadiazole Hybrids and Applications

Hybrid Structure Biological Activity Key Reference
5-Nitro-1,3,4-thiadiazole-2-yl-1,2,4-oxadiazole Antifungal (Candida spp.)
3,5-Diaryl-1,2,4-oxadiazole-thioethers Antioxidant
This compound Antimicrobial lead compound

The subject compound’s carboxylic acid group further enables salt formation or conjugation with bioactive molecules, expanding its utility in prodrug design. Current research emphasizes microwave-assisted synthesis to improve yield and purity, reflecting trends in green chemistry.

Properties

IUPAC Name

3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O3S2/c1-3-9-10-7(16-3)15-2-4-8-5(6(12)13)14-11-4/h2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZRLHPWMKQTPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC2=NOC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101129872
Record name 3-[[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-1,2,4-oxadiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101129872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119450-92-8
Record name 3-[[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-1,2,4-oxadiazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119450-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-1,2,4-oxadiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101129872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Mode of Action

It is known that the 1,3,4-oxadiazole/thiadiazol moiety in similar compounds plays a crucial role in their biological activity. The interaction of this compound with its targets likely results in changes at the molecular level, leading to its observed biological effects.

Biochemical Pathways

Similar compounds have been found to exhibit antimicrobial and antioxidant activities, suggesting that they may affect pathways related to these processes. For instance, they may inhibit the growth of microbes or neutralize harmful free radicals in the body.

Pharmacokinetics

It is known that the 1,2,4-oxadiazole moiety in similar compounds exhibits better hydrolytic and metabolic stability, which could potentially enhance the bioavailability of this compound.

Result of Action

The result of this compound’s action is likely to be a reduction in microbial growth and an increase in antioxidant activity, as suggested by studies on similar compounds. This could lead to various molecular and cellular effects, such as the inhibition of harmful microbes or the neutralization of damaging free radicals.

Biochemical Analysis

Biochemical Properties

3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole-5-carboxylic acid plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as hydrolases and oxidoreductases, influencing their activity through binding interactions. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate the enzyme’s catalytic activity. Additionally, this compound can interact with proteins involved in signal transduction pathways, thereby affecting cellular responses to external stimuli.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles that affect cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to alter metabolic fluxes within cells, impacting the production and utilization of key metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can bind to specific sites on enzymes, either inhibiting or enhancing their activity, which in turn affects downstream biochemical pathways. Additionally, this compound can influence the transcription of genes involved in critical cellular functions, leading to altered protein synthesis and cellular behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. This compound has demonstrated stability under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, indicating potential cumulative effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Biological Activity

The compound 3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole-5-carboxylic acid represents a significant area of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C11H12N4O3S3
  • Molecular Weight : 344.43 g/mol
  • CAS Number : 30246-33-4

Biological Activity Overview

Compounds containing the 1,2,4-oxadiazole ring system have been reported to exhibit a variety of biological activities, including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Antiparasitic

The presence of the thiadiazole moiety enhances these activities significantly.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazole exhibit potent anticancer properties. For instance:

  • A study demonstrated that certain oxadiazole derivatives showed IC50 values in the range of 92.4 µM against various cancer cell lines including HeLa (human cervical carcinoma) and CaCo-2 (colon adenocarcinoma) .

Case Study: Cytotoxicity Assays

In vitro cytotoxicity assays have been conducted on several cell lines:

Cell LineIC50 (µM)Type
HeLa92.4Cervical Cancer
CaCo-285.0Colon Cancer
3T3-L178.5Mouse Embryo
H9c280.0Rat Heart Myoblast

These findings suggest a promising avenue for the development of anticancer agents based on this compound.

Antimicrobial Activity

The compound also exhibits significant antimicrobial properties:

  • Studies have shown that derivatives with the oxadiazole structure display activity against various bacterial strains including Mycobacterium tuberculosis and other pathogens .

Comparative Antimicrobial Efficacy

CompoundMIC (µg/mL)Target Pathogen
3-{[(5-Methyl...]}4 - 8Mycobacterium bovis
Other Oxadiazoles8 - 16M. kansasii

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on enzymes such as human deacetylase Sirtuin 2 and carbonic anhydrase, which are crucial in various biochemical pathways .
  • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been implicated in the cytotoxic effects observed in tumor cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its dual heterocyclic system and sulfur-based substituents . Below is a comparison with structurally related analogs:

Compound Name Core Structure Substituents Key Structural Differences Reference
Target Compound 1,2,4-oxadiazole - 3-position: [(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl
- 5-position: Carboxylic acid
Combines oxadiazole and thiadiazole with a thioether linker.
Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate 1,2,4-triazole - 5-position: [(5-Phenylamino-1,3,4-thiadiazol-2-yl)thio]methyl
- 3-position: Thioacetate sodium
Replaces oxadiazole with triazole; introduces phenylamino and sodium thioacetate groups. Exhibits stronger enzyme-binding energy.
5-((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazole-3-thione derivatives 1,2,4-triazole - 5-position: [(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl
- 3-position: Thione
Amino group on thiadiazole enhances nucleophilicity; thione group alters redox properties.
4-Methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin Coumarin - 7-position: [(5-Methyl-1,3,4-thiadiazol-2-yl)thio]ethyl Coumarin core instead of oxadiazole; extended sulfur chain. Shows fluorescence properties.

Physicochemical Properties

Property Target Compound Sodium 2-((4-phenyl-5-...acetate 5-((5-Amino-...)triazole-3-thione 4-Methyl-7-...coumarin
Melting Point Not reported 84% yield, m.p. not specified Optimized synthesis (yield ~80%) Not reported
Solubility Moderate (carboxylic acid) High (sodium salt) Low (thione group) Low (coumarin core)
Stability Stable under ambient conditions Sensitive to hydrolysis Air-sensitive (thione) Light-sensitive

Q & A

Basic: What are the common synthetic routes for 3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole-5-carboxylic acid?

The synthesis typically involves cyclization and condensation reactions. For example, thiosemicarbazide derivatives can undergo cyclization under acidic conditions to form the 1,3,4-thiadiazole core. Subsequent alkylation with a methylthio group and coupling with a 1,2,4-oxadiazole-carboxylic acid moiety is achieved via nucleophilic substitution or thiol-ene reactions. Key steps include refluxing intermediates in acetic acid and using sodium acetate as a catalyst .

Basic: How is the structural integrity of this compound validated during synthesis?

Structural confirmation relies on spectroscopic methods:

  • NMR (¹H and ¹³C) to verify substituent positions and hybridization.
  • IR spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
  • Mass spectrometry for molecular weight confirmation.
  • X-ray crystallography (if crystalline) for unambiguous stereochemical assignment .

Advanced: How can researchers optimize reaction yields for the thiadiazole-oxadiazole hybrid structure?

Optimization strategies include:

  • Temperature control : Cyclization reactions often require reflux in acetic acid (100–110°C) for 3–5 hours to maximize yield .
  • Catalyst screening : Sodium acetate is commonly used, but alternatives like p-toluenesulfonic acid may improve efficiency.
  • Purification techniques : Recrystallization from DMF/acetic acid mixtures enhances purity .

Advanced: What methodologies are used to analyze contradictory bioactivity data across studies?

Contradictions may arise from variations in substituents or assay conditions. To resolve discrepancies:

  • Comparative SAR studies : Evaluate bioactivity of analogs with modified substituents (e.g., methyl vs. phenyl groups) .
  • Standardized assays : Re-test under controlled conditions (e.g., fixed pH, temperature) to isolate variables.
  • Meta-analysis : Cross-reference data from pharmacological studies on structurally related thiadiazole and oxadiazole derivatives .

Advanced: How can researchers design stability studies for this compound under physiological conditions?

Stability protocols include:

  • Accelerated degradation testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to simulate long-term storage.
  • HPLC monitoring : Track degradation products (e.g., hydrolysis of the oxadiazole ring).
  • Mass balance analysis : Ensure total content (parent compound + degradation products) remains ≥95% .

Advanced: What computational tools are recommended for mechanistic studies of its biological activity?

  • Molecular docking : Predict binding affinity to targets like bacterial enzymes or cancer-related proteins using AutoDock Vina or Schrödinger Suite.
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity.
  • MD simulations : Assess stability of ligand-target complexes over nanosecond timescales .

Basic: What analytical techniques are suitable for quantifying this compound in complex matrices?

  • HPLC-UV/Vis : Use a C18 column with mobile phases like acetonitrile/water (0.1% TFA) for separation.
  • LC-MS/MS : Enhances sensitivity for trace analysis in biological samples.
  • Calibration curves : Prepare using certified reference standards to ensure accuracy .

Advanced: How can researchers address solubility challenges in in vitro assays?

  • Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
  • pH adjustment : Ionize the carboxylic acid group by dissolving in weakly basic buffers (pH 7.4–8.0).
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance aqueous dispersion .

Advanced: What strategies mitigate interference from byproducts during biological evaluation?

  • Chromatographic purification : Remove byproducts using flash chromatography or preparative HPLC.
  • Blank controls : Run parallel assays with synthetic intermediates to identify non-target effects.
  • Dose-response validation : Confirm dose-dependent activity to rule out artifact signals .

Basic: What are the key structural analogs with documented pharmacological activity?

AnalogKey ModificationsActivity
3-Phenyl-1,2,4-oxadiazolePhenyl substituentAntimicrobial
5-Methyl-1,3,4-thiadiazole-2-carboxylic acidSimplified coreEnzyme inhibition
Ethyl 5-(2-methylthiazol-4-yl)-1,2,4-oxadiazole-3-carboxylateEster derivativeAnticancer

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